Mercaptomethylmethyldiethoxysilane

Description

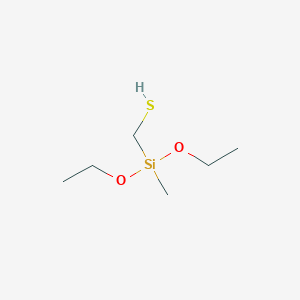

Structure

3D Structure

Properties

IUPAC Name |

[diethoxy(methyl)silyl]methanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16O2SSi/c1-4-7-10(3,6-9)8-5-2/h9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUVRJGHTIVORLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C)(CS)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16O2SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20435971 | |

| Record name | MERCAPTOMETHYLMETHYLDIETHOXYSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55161-63-2 | |

| Record name | MERCAPTOMETHYLMETHYLDIETHOXYSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Hydrolysis and Condensation Reaction Mechanisms of Alkoxysilanes

Kinetics and Pathways of Ethoxy Group Hydrolysis

Hydrolysis is the initial and rate-determining step for the subsequent condensation reactions. It involves the cleavage of the silicon-oxygen bond in the ethoxy group (Si-OC2H5) by water to form a silanol (B1196071) group (Si-OH) and ethanol (B145695) as a byproduct. For Mercaptomethylmethyldiethoxysilane, which has two ethoxy groups, this process occurs in a stepwise manner.

First Hydrolysis: (C2H5O)2(CH3)SiCH2SH + H2O ⇌ (C2H5O)(OH)(CH3)SiCH2SH + C2H5OH

Second Hydrolysis: (C2H5O)(OH)(CH3)SiCH2SH + H2O ⇌ (HO)2(CH3)SiCH2SH + C2H5OH

The rate of hydrolysis is significantly influenced by the pH of the solution. The reaction is slowest at a neutral pH of around 7 and is effectively catalyzed by both acids and bases. cfmats.com In most applications, acid-catalyzed conditions are employed for non-amino silanes to achieve a faster hydrolysis rate. cfmats.comgelest.com The reaction proceeds via the formation of a pentacoordinate transition state at the silicon atom. researchgate.net

The stepwise hydrolysis of this compound results in the formation of silanol intermediates: Mercaptomethylmethyl(ethoxy)silanol and Mercaptomethylmethylsilanediol. The stability of these silanols is transient; they are highly reactive species that readily participate in subsequent condensation reactions.

The silanetriol derived from γ-glycidoxypropyltrimethoxysilane, a related functional silane (B1218182), has been observed via NMR, but its concentration decreases over time as condensation proceeds. researchgate.net Similarly, the silanol intermediates of this compound are not typically isolated but exist in a dynamic equilibrium with the parent alkoxysilane, water, and condensed oligomers. gelest.com The formation of dimeric and trimeric species can occur rapidly, even as the initial hydrolysis is still proceeding. gelest.com The inherent instability of silanols drives the condensation process, leading to the formation of more stable siloxane bonds.

The rate of hydrolysis is inversely related to the steric bulk of the alkoxy group. gelest.com Smaller alkoxy groups, such as methoxy (B1213986) groups (-OCH3), hydrolyze significantly faster than larger ones like ethoxy groups (-OC2H5). gelest.com This is attributed to the reduced steric hindrance, which allows for easier nucleophilic attack by water on the silicon center. researchgate.net

For instance, a methoxysilane (B1618054) typically hydrolyzes at a rate that is 6 to 10 times faster than the corresponding ethoxysilane (B94302). gelest.com Therefore, the ethoxy groups of this compound provide greater stability in aqueous solution compared to a hypothetical methoxy analogue, hydrolyzing at a more moderate rate.

| Alkoxy Group | Chemical Formula | Relative Hydrolysis Rate | Steric Hindrance |

| Methoxy | -OCH3 | Fastest | Low |

| Ethoxy | -OC2H5 | Intermediate | Moderate |

| Propoxy | -OC3H7 | Slowest | High |

This table provides a generalized comparison based on established principles of alkoxysilane chemistry. gelest.com

Polycondensation Reactions and Siloxane Network Formation

Following hydrolysis, the generated silanol groups undergo polycondensation reactions. This process involves the reaction between two silanol groups (water-producing condensation) or between a silanol group and an unhydrolyzed ethoxy group (alcohol-producing condensation) to form a stable siloxane (Si-O-Si) linkage. This is the fundamental reaction for the formation of silicone polymers and networks. The structure of the resulting network is heavily dependent on the catalyst used.

Under acidic conditions (pH 3-5), the hydrolysis reaction is generally much faster than the condensation reaction. cfmats.comgelest.com The mechanism is initiated by the protonation of a hydroxyl group on a silanol, forming a siloxonium ion (-Si-OH2+). This species is a good leaving group and is readily displaced by a nucleophilic attack from another silanol group.

Because hydrolysis proceeds rapidly, a high concentration of silanol monomers, such as Mercaptomethylmethylsilanediol, can be generated before significant condensation occurs. gelest.com This condition favors the reaction between monomers, leading to the preferential formation of linear or less-branched oligomeric chains. gelest.com The slower rate of condensation under acidic catalysis allows for better control over the initial stages of network formation. researchgate.net

In base-catalyzed systems, the mechanism involves the deprotonation of a silanol group to form a highly nucleophilic silanolate ion (Si-O-). This anion then attacks another silicon atom, displacing an ethoxy or hydroxyl group.

Under basic conditions, the condensation rate can be comparable to or even faster than the hydrolysis rate. gelest.com Partially hydrolyzed species, such as Mercaptomethylmethyl(ethoxy)silanol, can be readily deprotonated and act as nucleophiles. This leads to a more random reaction environment where monomers react with growing oligomers, resulting in the formation of highly branched and densely cross-linked three-dimensional networks. cfmats.comgelest.com This rapid, less controlled condensation is characteristic of base-catalyzed pathways. mdpi.com

| Catalyst | pH Range | Relative Rate (Hydrolysis vs. Condensation) | Predominant Product Structure |

| Acid | 3 - 5 | Hydrolysis > Condensation | Linear or lightly branched oligomers |

| Base | > 7 | Condensation ≥ Hydrolysis | Highly branched, cross-linked networks |

This table summarizes the general outcomes of acid versus base catalysis for alkoxysilanes. cfmats.comgelest.commdpi.comwikipedia.org

Self-condensation is a reaction in which a molecule reacts with another identical molecule. wikipedia.orgchemeurope.com this compound, once hydrolyzed to its silanol form, has a high propensity for self-condensation. The presence of two hydroxyl groups on the fully hydrolyzed monomer (Mercaptomethylmethylsilanediol) allows it to act as a building block that can react with other identical units.

This propensity is driven by the thermodynamic favorability of forming stable Si-O-Si bonds from reactive Si-OH intermediates. The self-condensation process leads to the formation of dimers, trimers, and eventually larger polymeric networks, and is the primary pathway through which the siloxane network is formed from the initial monomers. gelest.comwikipedia.org

Environmental and Catalytic Factors Affecting Reaction Rates

The transformation of this compound from its alkoxide precursor to a networked polysiloxane structure is governed by the rates of hydrolysis and condensation. These rates are not intrinsic properties alone but are heavily dependent on the chemical environment, including the presence of water, the solvent system, catalysts, and temperature. nih.govresearchgate.net

Role of Water Content and Solvent Systems

Water is a crucial reactant in the hydrolysis of the ethoxy groups of this compound. The concentration of water can significantly influence the reaction kinetics. The reaction order with respect to water is not constant and can vary depending on the solvent system. ingentaconnect.com For instance, in different aqueous-organic solvent mixtures, the order for the spontaneous hydrolysis of alkoxysilanes has been observed to range from 0.8 to 4.4. ingentaconnect.com This indicates that multiple water molecules may be involved in the transition state of the hydrolysis reaction. ingentaconnect.com

The solvent system plays a multifaceted role in the hydrolysis and condensation of alkoxysilanes. nih.govresearchgate.net Solvents can influence reaction rates by affecting the solubility of the silane, stabilizing transition states, and participating in the reaction mechanism through hydrogen bonding. researchgate.net

Protic vs. Aprotic Solvents : Protic solvents, like alcohols, can form hydrogen bonds and may participate in alcoholysis, a reaction that can compete with hydrolysis. unm.edu The presence of alcohol as a co-solvent, which is also a product of hydrolysis, can slow the reaction rate. cfmats.com Aprotic solvents can also influence the reaction; for example, they may hinder or promote the condensation reaction by forming hydrogen bonds with the silanol intermediates. researchgate.net Studies on trimethoxyphenylsilane have shown that aprotic solvents like tetrahydrofuran (B95107) (THF) are preferred for certain reactions, while protic solvents like isopropanol (B130326) lead to different structural outcomes. nih.gov

Solvent Polarity : The polarity of the solvent is a crucial parameter in controlling the rate of the hydrolysis-condensation reactions and the degree of condensation. researchgate.net

The table below summarizes the influence of different solvent types on alkoxysilane reactions.

| Solvent Property | Effect on Hydrolysis/Condensation | Mechanism of Influence |

| Protic Nature | Can slow hydrolysis rate if alcohol is used as a co-solvent. cfmats.com | Le Châtelier's principle (product inhibition); participation in competing alcoholysis reactions. unm.educfmats.com |

| Aprotic Nature | Can hinder or promote condensation depending on specific interactions. researchgate.net | Formation of hydrogen bonds with silanol intermediates, affecting their reactivity. researchgate.net |

| Polarity | Controls reaction rates and the degree of condensation. researchgate.net | Stabilization of polar or charged transition states involved in the reaction mechanisms. |

Effect of Acidic and Basic Catalysts

The hydrolysis and condensation of this compound are subject to catalysis by both acids and bases. ingentaconnect.comunm.edu The rate of hydrolysis is slowest at a neutral pH of around 7 and increases significantly under acidic or basic conditions. cfmats.comafinitica.com

Acid Catalysis: Under acidic conditions (typically pH 3-5 for non-amino silanes), the hydrolysis reaction is initiated by the protonation of an oxygen atom on one of the ethoxy groups. cfmats.comgelest.com This makes the alcohol (ethanol) a better leaving group, facilitating a bimolecular nucleophilic substitution (SN2) attack by a water molecule on the silicon atom. unm.eduafinitica.comresearchgate.net The rate of acid-catalyzed hydrolysis generally increases with greater alkyl substitution on the silicon atom, which suggests stabilization of the resulting positive charge in the transition state. unm.edu In acidic media, hydrolysis often occurs faster than condensation. researchgate.net

Base Catalysis: Under basic conditions, the reaction typically proceeds via the nucleophilic attack of a hydroxide (B78521) anion (OH⁻) or a deprotonated silanolate anion (R-SiO⁻) on the silicon atom. nih.govunm.edu This forms a pentacoordinate intermediate, which then expels an ethoxide anion. afinitica.com In contrast to acid catalysis, the rate of base-catalyzed hydrolysis decreases with increased alkyl substitution (electron-donating groups) on the silicon atom, as this reduces the electrophilicity of the silicon center. unm.edu Basic conditions tend to produce more highly branched, colloidal structures due to an acceleration of the condensation steps. nih.govacs.org

The table below compares the key features of acid and base catalysis in alkoxysilane hydrolysis.

| Feature | Acid Catalysis | Base Catalysis |

| Mechanism | Protonation of the alkoxy group, followed by nucleophilic attack by water. unm.edugelest.com | Direct nucleophilic attack by hydroxide or silanolate anion on silicon. nih.govunm.edu |

| Rate-Determining Step | Often the SN2 attack by water. afinitica.comresearchgate.net | Formation of a pentacoordinate silicon intermediate. afinitica.com |

| Effect of Substituents | Rate increases with electron-donating groups on Si. unm.edu | Rate decreases with electron-donating groups on Si. unm.edu |

| Typical pH Range | pH 3-5 for optimal rates. cfmats.com | pH > 7; aminosilanes are often basic enough to self-catalyze. cfmats.com |

| Product Structure | Tends to form weakly branched, linear, or chain-like polymers. nih.gov | Tends to form highly branched, dense, colloidal particles. nih.govunm.eduacs.org |

Temperature Effects on Hydrolysis and Condensation Kinetics

Temperature is a critical factor that influences the kinetics of both the hydrolysis and condensation reactions of this compound. researchgate.netcfmats.com In accordance with the Arrhenius law, an increase in temperature generally leads to a higher reaction rate for both processes. researchgate.net Research has shown that the rate of silane hydrolysis can increase more than sixfold when the temperature is raised from 20°C to 50°C. researchgate.net This acceleration is due to the increased kinetic energy of the reacting molecules, which leads to more frequent and energetic collisions, thereby increasing the likelihood of overcoming the activation energy barrier for the reactions. researchgate.netcfmats.com The temperature can also affect the relative rates of hydrolysis and condensation, which in turn influences the structure of the final condensed product. researchgate.net

Self-Assembled Monolayer (SAM) Formation through Hydrolysis and Condensation

This compound is capable of forming self-assembled monolayers (SAMs) on hydroxylated surfaces, such as silicon dioxide, glass, or metal oxides. unlp.edu.ar This process is driven by the hydrolysis and condensation reactions. The formation of a SAM involves several key steps:

Hydrolysis: In the presence of a catalyst and a small amount of water (often atmospheric moisture is sufficient), the two ethoxy groups on the silane molecule are hydrolyzed to form reactive silanol (Si-OH) groups. gelest.com

Adsorption and Condensation with Surface: The resulting Mercaptomethylmethyldisilanol molecules adsorb onto the substrate. They then form covalent Si-O-Substrate bonds through condensation reactions with the hydroxyl groups present on the surface. unlp.edu.ar

Intermolecular Condensation: Adjacent, surface-bound silanol molecules react with each other, eliminating water to form strong, covalent siloxane (Si-O-Si) bonds. oaepublish.com

This sequence of reactions transforms the individual liquid precursor molecules into a highly organized, two-dimensional, solid-phase film that is covalently bonded to the substrate. unlp.edu.arrsc.org

Cross-linking and Defect Minimization in Surface-Bound Networks

The condensation reactions between neighboring silane molecules are crucial as they lead to intermolecular cross-linking. oaepublish.com For a difunctional silane like this compound, this results in the formation of linear polysiloxane chains on the surface. This siloxane network provides significant thermal and chemical stability to the monolayer. unlp.edu.aroaepublish.com The formation of a dense, cross-linked film acts as a barrier, for example, preventing moisture or oxygen from reaching the underlying substrate. oaepublish.com

The quality and integrity of the resulting SAM are paramount for its performance. A perfect monolayer is a densely packed, highly ordered structure with minimal defects. However, several factors can lead to the formation of defects:

Incomplete Hydrolysis or Condensation: Insufficient water or catalyst can lead to incomplete reactions, leaving unreacted ethoxy groups or silanols within the film.

Polymerization in Solution: If the concentration of water is too high, the silane molecules can undergo extensive hydrolysis and condensation in the solution before they adsorb onto the surface. This leads to the deposition of oligomeric or polymeric clumps rather than a uniform monolayer. researchgate.net

Contaminants: Contaminants on the substrate or in the reaction solution can interfere with the self-assembly process. merckmillipore.com

Minimizing these defects requires careful control of the reaction conditions. This includes managing the water content, using appropriate solvents and concentrations, controlling the temperature, and ensuring the cleanliness of the substrate. researchgate.netunlp.edu.armerckmillipore.com For instance, conducting the self-assembly process under strict anhydrous conditions and then introducing a controlled amount of moisture can help ensure that hydrolysis and cross-linking occur primarily at the surface, leading to a more uniform and less defective film. northwestern.edu

Advanced Spectroscopic and Analytical Characterization of Mercaptomethylmethyldiethoxysilane Systems

Vibrational Spectroscopy for Molecular Structure and Bonding Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for elucidating the molecular structure and bonding characteristics of MMDES.

FTIR spectroscopy is instrumental in identifying the characteristic functional groups within the MMDES molecule. gelest.com The high mass of silicon relative to carbon or oxygen provides a degree of vibrational insulation, resulting in highly characteristic frequencies for adjacent groups, which is invaluable for identification. acs.org The infrared spectrum of organosilicon compounds reveals the vibrations of atoms within the molecule, offering a direct correlation between infrared bands and molecular structure. gelest.com

Key functional group absorptions for silane (B1218182) coupling agents like MMDES include:

Si-O-C stretching: This bond, present in the ethoxy groups, exhibits strong and characteristic absorptions. The Si-O bond is highly polarized and shows large anomalous dispersion. acs.org

C-H stretching: Aliphatic C-H stretching vibrations from the methyl and ethyl groups, as well as the methylene (B1212753) bridge, typically appear in the 2850-3000 cm⁻¹ region. libretexts.org

S-H stretching: The mercapto group (S-H) has a characteristic, though often weak, stretching vibration.

Si-O-Si stretching: Upon hydrolysis and condensation, the formation of siloxane bonds (Si-O-Si) gives rise to a broad and intense absorption band. Cross-linking is expected to increase the Si-O transition dipole moment and bandwidth. acs.org

When analyzing thin films of silanes on metallic surfaces, Reflection-Absorption Infrared Spectroscopy (RAIR) is often employed. acs.org Differences between reflection and transmission spectra can be attributed to the chemical nature of the adsorbate, the specific orientation of dipole moments, the physical environment, and optical effects. acs.org For some silanes, the IR spectrum is dominated by the trialkoxysilane portion, and it can be beneficial to hydrolyze the silane to its resin form to better observe the bands of the reactive group. gelest.com The study of various silane coupling agents has shown that interactions between hydrolyzed or condensed silanes and filler surfaces can be effectively studied using FTIR in both transmission and diffuse reflectance (DRIFT) modes. nih.gov

Table 1: Characteristic FTIR Vibrational Bands for MMDES and Related Structures

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |

| C-H Stretch (Alkyl) | 2850-2960 | Strong | From methyl and ethyl groups. pressbooks.pub |

| S-H Stretch | 2550-2600 | Weak | Characteristic of the mercapto group. |

| C=O Stretch | 1600-1700 | --- | Not present in MMDES, but relevant for amide I bands in protein interaction studies. researchgate.net |

| Si-O-C Stretch | ~1100, ~1080 | Strong | Associated with the ethoxy groups. |

| Si-O-Si Stretch | 1000-1100 | Strong, Broad | Indicates condensation and formation of a siloxane network. acs.org |

| =C-H Bending | 700-1000 | Strong | Characteristic of alkenes, allows for determining substitution patterns. pressbooks.pub |

This table presents typical ranges and is for illustrative purposes. Actual peak positions can vary based on the specific molecular environment and experimental conditions.

Raman spectroscopy complements FTIR by providing information on the orientation of MMDES molecules on a surface. While FTIR is sensitive to dipole moment changes perpendicular to a metal surface, Raman scattering can probe vibrational modes parallel to the surface. This allows for a more complete picture of molecular orientation. For instance, studies on similar thiol-containing silanes have used Raman spectroscopy to investigate the orientation of the molecules on various substrates. diva-portal.org Research on γ-methacryloxypropyltrimethoxysilane (MPS) has shown that the molecules orient parallel to the surface of colloidal silica (B1680970). nih.gov The orientation of adsorbed molecules on a filler surface is a crucial factor, with most coupling agents orienting perpendicularly, though exceptions exist. nih.gov Pyrolysis-GC/FT-IR has also been utilized to qualitatively identify silane coupling agents on glass fibers, where the main fraction detected corresponds to the organofunctional group. optica.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for monitoring the hydrolysis and condensation reactions of alkoxysilanes like MMDES and for the detailed structural elucidation of the resulting products. researchgate.netrsc.org

¹H NMR spectroscopy is used to analyze the different proton environments within the MMDES molecule and to monitor reaction progress. rsc.org The chemical shifts of the protons are sensitive to their local electronic environment. unl.edu

Key proton signals in the ¹H NMR spectrum of MMDES include:

-SH: The proton of the mercapto group.

-CH₂-S: The methylene protons adjacent to the sulfur atom.

-Si-CH₂-: The methylene protons of the ethoxy groups.

-CH₃: The methyl protons of the ethoxy groups and the methyl group attached to silicon.

During hydrolysis and condensation, the disappearance of signals corresponding to the ethoxy groups and the appearance of signals for ethanol (B145695) and silanol (B1196071) (Si-OH) groups can be observed. nih.govacs.org The integration of these signals allows for the quantification of the extent of reaction. rsc.org

Table 2: Typical ¹H NMR Chemical Shift Ranges for MMDES Moieties

| Proton Environment | Typical Chemical Shift (ppm) | Notes |

| R-NH₂ (Amino) | 1-5 | For comparison with other functional silanes. orgchemboulder.com |

| R-CH₂-S- | 2.5-3.0 | Methylene group adjacent to sulfur. |

| -Si-O-CH₂-R | 3.3-4.0 | Methylene protons of the ethoxy groups. orgchemboulder.com |

| R-CH₃ | 0.9-1.5 | Methyl protons. orgchemboulder.com |

| Si-CH₃ | ~0.1 | Methyl protons directly bonded to silicon. |

| Si-OH | Variable (e.g., 5.5-7.0) | Silanol protons, signal disappears upon condensation. nih.govacs.org |

| R-SH | 1.0-2.0 | Mercapto proton. |

Chemical shifts are relative to a standard (e.g., TMS) and can vary with solvent and concentration.

¹³C NMR spectroscopy provides detailed information about the carbon framework of MMDES. rsc.org Each chemically non-equivalent carbon atom gives a distinct signal, allowing for the characterization of the carbon skeleton. chemistrysteps.commasterorganicchemistry.com

Expected signals in the ¹³C NMR spectrum of MMDES include:

-CH₂-S: The carbon of the methylene group attached to sulfur.

-Si-O-CH₂-: The methylene carbon of the ethoxy groups.

-CH₃: The methyl carbon of the ethoxy groups.

Si-CH₃: The carbon of the methyl group bonded to silicon.

Table 3: Estimated ¹³C NMR Chemical Shift Ranges for MMDES

| Carbon Environment | Typical Chemical Shift (ppm) | Notes |

| Si-CH₃ | -5 to 5 | Methyl carbon bonded to silicon. |

| -CH₂-S- | 10-20 | Methylene carbon adjacent to sulfur. |

| -O-CH₂-CH₃ | 15-25 | Methyl carbon of the ethoxy group. |

| -Si-O-CH₂ - | 50-65 | Methylene carbon of the ethoxy group. oregonstate.edu |

These are estimated ranges and can be influenced by solvent and other experimental factors.

²⁹Si NMR spectroscopy is a powerful probe of the local environment of the silicon atom. ucsb.edu It is highly sensitive to the number and type of groups attached to the silicon, making it ideal for studying the hydrolysis and condensation of silanes. researchgate.netnih.gov The chemical shift of the silicon atom is a function of the number of Si-O-Si bonds, providing a way to investigate the crosslinking state. researchgate.net

The notation Tⁿ (for trifunctional silanes) or Dⁿ (for difunctional silanes like MMDES) is used to describe the degree of condensation, where 'n' is the number of bridging oxygen atoms (siloxane bonds) connected to the silicon atom. researchgate.netacs.org

D⁰: Monomeric MMDES or its hydrolyzed, uncondensed form.

D¹: Silicon atom with one Si-O-Si bond (end-group in a chain).

D²: Silicon atom with two Si-O-Si bonds (middle-group in a chain).

Table 4: General ²⁹Si NMR Chemical Shift Ranges for Siloxane Structures

| Silicon Species | Notation | Typical Chemical Shift (ppm) | Description |

| Monomer | D⁰ | ~ -20 to -30 | Uncondensed MMDES species. |

| End-group | D¹ | ~ -30 to -40 | One siloxane bond. |

| Middle-group | D² | ~ -40 to -50 | Two siloxane bonds. |

| Trifunctional End-group | T¹ | ~ -55 | For comparison with trifunctional silanes. researchgate.net |

| Trifunctional Middle-group | T² | ~ -64 | For comparison with trifunctional silanes. researchgate.net |

| Trifunctional Branching | T³ | ~ -72 | For comparison with trifunctional silanes. researchgate.net |

These ranges are general and can shift based on substituents and experimental conditions. Chemical shifts are typically referenced to tetramethylsilane (B1202638) (TMS). rsc.org

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Composition and Bonding States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and chemical states of the top 5-10 nm of a material's surface. wikipedia.org This makes it an invaluable tool for analyzing surfaces modified with Mercaptomethylmethyldiethoxysilane (MMMDES). By irradiating a sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons, XPS provides a detailed picture of the surface chemistry. wikipedia.orgbris.ac.uk

When MMMDES is grafted onto a substrate, such as silica, XPS can confirm the presence of the silane and identify its bonding environment. High-resolution scans of specific elements like Carbon (C), Silicon (Si), Oxygen (O), and Sulfur (S) reveal shifts in binding energies that are characteristic of specific chemical bonds. researchgate.net For instance, the C 1s spectrum can be deconvoluted to distinguish between C-Si, C-C/C-H, and C-S bonds. Similarly, the S 2p spectrum provides direct evidence of the thiol (-SH) group's presence and its potential oxidation states. The Si 2p spectrum helps in understanding the formation of siloxane (Si-O-Si) bonds between the silane and the substrate or between adjacent silane molecules. researchgate.net

The N 1s and C 1s peaks are particularly useful as fingerprints for molecules like peptides when they are part of the silane modification on a surface. nih.gov While the O 1s peak can sometimes be obscured by the signal from an underlying oxide substrate, careful analysis can still yield information about the Si-O-C and Si-O-Si linkages formed during the grafting process. nih.gov Quantitative analysis of the peak areas allows for the determination of the surface atomic concentrations, providing a measure of the grafting density. researchgate.net

Table 1: Representative XPS Data for a Substrate Modified with this compound

| Element | High-Resolution Spectrum | Typical Binding Energy (eV) | Inferred Chemical State |

| C | 1s | ~284.8 | C-C/C-H (Adventitious Carbon) |

| ~285.5 | C-S | ||

| ~286.5 | C-O | ||

| Si | 2p | ~102.5 | R-Si-O |

| ~103.3 | Si-O-Si (Siloxane Network) | ||

| O | 1s | ~532.5 | Si-O-Si |

| ~533.2 | Si-OH | ||

| S | 2p | ~163.5 | -SH (Thiol) |

| ~168.0 | -SOx (Oxidized Sulfur) |

Note: The exact binding energies can vary slightly depending on the specific substrate, instrumentation, and charge correction methods used.

Elemental and Thermogravimetric Analysis for Compositional and Grafting Efficiency Assessment

CHNS Analysis for Thiol Content

Elemental analysis, specifically CHNS (Carbon, Hydrogen, Nitrogen, Sulfur) analysis, is a fundamental technique for determining the elemental composition of a sample. In the context of materials functionalized with MMMDES, CHNS analysis provides a direct and quantitative measure of the sulfur content. nih.gov Since each MMMDES molecule contains one sulfur atom, the weight percentage of sulfur determined from CHNS analysis can be used to calculate the amount of silane grafted onto the substrate.

This method is particularly powerful when combined with other techniques like Thermogravimetric Analysis (TGA) to create a calibration curve, allowing for a more straightforward determination of silane loading in subsequent samples. nih.govnih.gov It is important to ensure the purity of the analyzed compounds, as any sulfur-containing impurities would lead to an overestimation of the grafted silane. nih.gov

Thermogravimetric Analysis (TGA) for Surface Functionalization Efficacy

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. nih.gov It is a valuable tool for assessing the efficacy of surface functionalization with MMMDES. When a modified material is heated, the organic component (the this compound) will decompose at a specific temperature range, resulting in a weight loss.

By comparing the TGA curve of the unmodified substrate with that of the MMMDES-modified material, the amount of grafted silane can be quantified from the difference in weight loss in the relevant temperature range. nih.gov This weight loss is directly proportional to the amount of organic material on the surface. TGA can also provide information about the thermal stability of the functionalized material. The decomposition temperature of the grafted silane can indicate the strength of its interaction with the substrate. nih.gov

Table 2: TGA Data for Assessing MMMDES Grafting on a Silica Substrate

| Sample | Temperature Range of Major Weight Loss (°C) | Weight Loss (%) | Inferred Grafting Efficiency |

| Unmodified Silica | < 150 | ~2% (adsorbed water) | N/A |

| MMMDES-modified Silica | 200 - 500 | ~10% | Successful Grafting |

Note: The specific temperature range and weight loss will depend on the substrate, grafting density, and heating rate.

Microscopy and Surface Characterization Techniques

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a powerful imaging technique that uses a focused beam of electrons to generate high-resolution images of a sample's surface. mdpi.com In the study of materials modified with MMMDES, SEM is primarily used to investigate changes in surface morphology resulting from the functionalization process.

By comparing SEM images of the substrate before and after modification, one can observe the formation of a silane layer. researchgate.net This layer may appear as a smooth, continuous coating or as discrete, aggregated domains, depending on the reaction conditions and the nature of the substrate. SEM can reveal information about the uniformity and coverage of the silane coating. researchgate.net When used in conjunction with Energy-Dispersive X-ray Spectroscopy (EDS), an analytical technique often coupled with SEM, it is possible to map the elemental distribution on the surface, further confirming the presence and distribution of the sulfur-containing silane.

Transmission Electron Microscopy (TEM) for Nanoparticle Structure

Transmission Electron Microscopy (TEM) provides high-resolution images by transmitting a beam of electrons through an ultra-thin specimen. nih.govnih.gov This technique is particularly useful for visualizing the structure of nanoparticles that have been functionalized with MMMDES. researchgate.netuq.edu.au

TEM can reveal the core-shell structure of a nanoparticle, where the core is the inorganic nanoparticle and the shell is the organic silane layer. The thickness of this layer can often be measured from the TEM images, providing a direct visualization of the functionalization. TEM can also provide information about the dispersion of the functionalized nanoparticles; a uniform silane coating can prevent agglomeration and lead to a more stable dispersion. youtube.com For crystalline nanoparticles, TEM can also be used to obtain diffraction patterns, which can reveal whether the functionalization process has altered the crystalline structure of the nanoparticle core. uq.edu.au

Contact Angle Measurements for Surface Hydrophobicity

The hydrophobicity of a surface functionalized with this compound is a critical parameter that dictates its interaction with aqueous environments and other materials. This property is quantified by measuring the contact angle of a water droplet on the modified surface. A high contact angle indicates a hydrophobic surface (low wettability), while a low contact angle signifies a hydrophilic surface (high wettability).

The formation of a self-assembled monolayer (SAM) of mercaptosilanes on a substrate leads to a change in the surface energy, which directly influences the contact angle. For a surface treated with this compound, the terminal thiol (-SH) groups and the methyl (-CH3) group attached to the silicon atom, along with the ethoxy groups, will determine the final surface characteristics. The degree of packing and orientation of the silane molecules on the surface are crucial. A well-ordered, densely packed monolayer will present a uniform surface, leading to consistent and reproducible contact angle measurements.

The nature of the terminal group on the silane is a primary determinant of hydrophobicity. Surfaces terminated with methyl (-CH3) groups are known to be hydrophobic. For example, a self-assembled monolayer with terminal -CH3 groups on a gold substrate can result in a water contact angle of 97° ± 2°. nih.gov In contrast, surfaces with polar terminal groups like carboxyl (-COOH) or hydroxyl (-OH) are more hydrophilic, with contact angles of 35° ± 4° and 49° ± 3°, respectively. nih.gov The stability of these modified surfaces can be influenced by their environment; for instance, the contact angle of a -CH3 terminated SAM was observed to decrease significantly after five days of incubation in an aqueous medium. nih.gov

The following interactive table provides representative data on how surface modification with different terminal groups, analogous to those that could be present or engineered on a this compound-modified surface, affects water contact angles.

Table 1: Representative Water Contact Angles on Modified Surfaces

| Surface Treatment | Substrate | Water Contact Angle (°) | Reference |

| Untreated | Platinum | ~ 40 | dataphysics-instruments.com |

| SAM from solution | Platinum | 126 | dataphysics-instruments.com |

| SAM from vapor phase | Platinum | ~ 72 | dataphysics-instruments.com |

| -CH3 terminated SAM | Gold | 97 ± 2 | nih.gov |

| -COOH terminated SAM | Gold | 35 ± 4 | nih.gov |

| -OH terminated SAM | Gold | 49 ± 3 | nih.gov |

Quartz Crystal Microbalance (QCM) for Adsorption Dynamics

Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) is a highly sensitive, real-time analytical technique used to study the adsorption and desorption processes at the nanoscale. bohrium.com It measures changes in the resonance frequency (Δf) and dissipation (ΔD) of a quartz crystal sensor. A decrease in frequency corresponds to an increase in mass on the sensor surface, while an increase in dissipation indicates that the adsorbed layer is soft or viscoelastic. bohrium.combiolinscientific.com

In the context of this compound, QCM-D can be employed to monitor the formation of a silane layer on a substrate in real-time. The initial hydrolysis of the ethoxy groups and subsequent condensation and covalent bonding to a hydroxylated surface would lead to a decrease in the sensor's frequency as the silane molecules adsorb. The accompanying change in dissipation would provide information about the structural properties of the forming layer, such as its rigidity and the coupling of water molecules.

A study on the related compound, (3-Mercaptopropyl)trimethoxysilane (B106455) (MPS), demonstrates the utility of QCM-D in characterizing surface modification. bohrium.comnevsehir.edu.tr In this research, an intact double-layered MPS coating was applied to a QCM-D sensor for the purpose of DNA detection. bohrium.comnevsehir.edu.tr The various stages of surface functionalization, including the binding of a crosslinker, immobilization of probe DNA (pDNA), and subsequent blocking with Bovine Serum Albumin (BSA), were monitored. The data showed distinct shifts in frequency and dissipation at each step, indicating successful layer formation and providing quantitative data on the adsorbed mass and viscoelastic properties of each layer.

For example, in a negative control experiment, a frequency shift of 0.19 (±0.05) Hz was observed. bohrium.com When the sensor was used for its intended purpose, a detection limit concentration of target DNA resulted in a frequency shift of 1.22 (±0.42) Hz, demonstrating the sensitivity of the QCM-D system. bohrium.comnevsehir.edu.tr

The table below presents hypothetical data based on the findings for MPS, illustrating how QCM-D can be used to monitor the stepwise assembly of a functional surface, a process applicable to this compound.

Table 2: Representative QCM-D Data for Surface Functionalization

| Step | Process | Frequency Shift (Δf, Hz) | Dissipation Shift (ΔD, x10⁻⁶) | Inferred Properties |

| 1 | Baseline (Bare Sensor) | 0 | 0 | Clean, rigid surface |

| 2 | Mercaptosilane Coating | -15 | 2 | Formation of a rigid silane layer |

| 3 | Crosslinker Binding | -5 | 1 | Additional mass, layer remains relatively rigid |

| 4 | Probe Molecule Immobilization | -10 | 5 | Significant mass increase, layer becomes more viscoelastic |

| 5 | Blocking Agent Adsorption | -8 | 3 | Surface passivation, fills in gaps in the layer |

| 6 | Target Molecule Binding | -3 | 2 | Specific binding event, slight increase in mass and viscoelasticity |

Kinetic and Mechanistic Studies using In-situ Techniques

The functionalization of surfaces with this compound involves a series of chemical reactions, primarily hydrolysis and condensation. Understanding the kinetics and mechanisms of these reactions is crucial for controlling the structure and properties of the resulting silane layer. In-situ techniques, which monitor the reaction as it happens, are invaluable for this purpose. Spectroscopic methods such as Raman, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful for these studies. nih.govoptica.org

Hydrolysis: The ethoxy groups (-OCH2CH3) react with water to form silanol groups (-Si-OH) and ethanol. This reaction is often the rate-limiting step and can be catalyzed by acids or bases.

Condensation: The newly formed silanol groups are reactive and can condense with each other to form siloxane bridges (Si-O-Si), releasing water. This can lead to the formation of oligomers in solution.

Surface Grafting: The silanol groups can also condense with hydroxyl groups on the substrate surface (e.g., silica, metal oxides), forming stable covalent bonds that anchor the silane to the surface.

Studies on analogous trimethoxysilanes, such as methyltrimethoxysilane (B3422404) and phenyltrimethoxysilane, have utilized a combination of in-situ Raman, IR, and NMR spectroscopy to elucidate these reaction pathways. nih.govoptica.org These studies have shown that the reaction rates are strongly influenced by factors such as pH, catalyst type, and solvent. nih.govoptica.org For instance, in an acidic medium, hydrolysis is typically fast, while condensation is slow. Conversely, in an alkaline medium, hydrolysis is slow, and condensation is fast. mdpi.com

In-situ NMR spectroscopy is particularly effective for tracking the consumption of the parent alkoxysilane and the formation of various hydrolyzed and condensed species. nih.govoptica.org Raman spectroscopy can also provide quantitative information on the transient intermediate hydrolysis products. nih.govoptica.org These techniques allow for the determination of reaction orders and rate constants for the individual steps of hydrolysis and condensation.

The mechanism generally proceeds via a nucleophilic substitution at the silicon atom. researchgate.net For this compound, the presence of the mercaptomethyl group could potentially influence the reaction kinetics compared to a simple alkylsilane due to electronic effects, although the primary drivers remain the hydrolysis and condensation of the diethoxy-silyl moiety. The ultimate structure of the deposited film—whether it is a monolayer, a multilayer, or a cross-linked network—is a direct consequence of the interplay between the rates of hydrolysis, self-condensation, and surface grafting.

Interfacial Adhesion and Coupling Mechanisms of Mercaptomethylmethyldiethoxysilane

Dual Reactivity Paradigm of Organofunctional Silanes

Organofunctional silanes like mercaptomethylmethyldiethoxysilane operate on a principle of dual reactivity. epo.orgkisti.re.kr This means they have two different types of reactive groups within the same molecule, enabling them to bond with both inorganic and organic materials.

The diethoxysilane (B101294) portion of the molecule is hydrolyzable, meaning it can react with water. epo.orgkisti.re.krgoogleapis.comgoogle.com This hydrolysis reaction forms reactive silanol (B1196071) groups (Si-OH). These silanol groups can then condense with hydroxyl groups present on the surface of inorganic substrates, such as glass, metal, or silica (B1680970). This condensation reaction creates strong, durable covalent bonds known as siloxane bonds (Si-O-M, where M represents the inorganic substrate). epo.orgkisti.re.krgoogleapis.comgoogle.com This process effectively anchors the silane (B1218182) molecule to the inorganic surface.

The mercaptomethyl group (-CH2SH) of the molecule contains a thiol (-SH) functional group. kisti.re.krgoogle.com This thiol group is capable of reacting and interacting with a variety of organic polymers. For instance, it can participate in addition reactions with polymers containing double bonds or epoxide groups. It can also form disulfide bonds or interact through hydrogen bonding and van der Waals forces with the organic matrix. googleapis.com This interaction allows the silane, which is already anchored to the inorganic substrate, to form a strong bond with the organic material, thereby "coupling" the two phases together.

Optimization of Silane Concentration for Enhanced Interfacial Strength

The concentration of this compound used is a critical parameter for achieving maximum interfacial adhesion. google.com An insufficient amount of silane will result in incomplete coverage of the inorganic surface and a weak interface. Conversely, an excessive concentration can lead to the formation of a thick, brittle siloxane layer that can actually weaken the bond. This thick layer may not bond well to either the substrate or the organic matrix and can be prone to failure within the silane layer itself. Therefore, there is an optimal concentration range that must be determined for each specific application to ensure the formation of a robust and durable interfacial layer. Research has shown that an optimal concentration leads to a well-organized and tightly packed siloxane film, maximizing the number of effective bonds between the inorganic and organic phases. google.com

| Parameter | Effect on Interfacial Strength | Reason |

| Low Silane Concentration | Weak | Incomplete surface coverage, insufficient bonding sites. |

| Optimal Silane Concentration | Strong | Formation of a well-organized, tightly packed siloxane film, maximizing effective bonds. |

| High Silane Concentration | Weak | Formation of a thick, brittle siloxane layer prone to cohesive failure. |

Theoretical Considerations of Silane Coupling Efficiency and Durability

The efficiency and durability of this compound as a coupling agent are governed by several theoretical principles. The stability of the Si-O-M bonds with the inorganic substrate is a primary factor. These covalent bonds are generally very strong and resistant to environmental degradation. However, the long-term durability of the bond can be affected by factors such as exposure to moisture and high temperatures, which can potentially lead to hydrolysis of the siloxane bonds.

The reactivity of the thiol group with the specific organic matrix is also crucial. The type of chemical bonds formed (e.g., covalent vs. hydrogen bonds) will significantly impact the strength and permanence of the adhesion. A higher density of strong, covalent bonds will generally lead to a more durable interface.

Computational and Theoretical Investigations of Mercaptomethylmethyldiethoxysilane Systems

Molecular Dynamics Simulations of Mercaptosilane Interfacial Interactions

Molecular dynamics (MD) simulations are a powerful tool for investigating the behavior of molecules at interfaces over time. For mercaptomethylmethyldiethoxysilane, MD simulations could model the adsorption and organization of the silane (B1218182) molecules on various substrate surfaces, such as silica (B1680970) or metal oxides.

These simulations can provide a detailed, atomistic view of the interfacial region. Key insights that could be gained from MD simulations include:

The orientation of the this compound molecules on the surface.

The formation of hydrogen bonds between the silanol (B1196071) groups of the hydrolyzed silane and the surface hydroxyl groups.

The structure and density of the resulting silane layer.

The interaction of the mercapto-functional group with the substrate or a polymer matrix.

Reactive force fields (ReaxFF) could be used in MD simulations to model the chemical reactions of hydrolysis and condensation occurring at the interface. This would provide a dynamic picture of the formation of covalent bonds between the silane and the substrate.

Table 2: Hypothetical Parameters from Molecular Dynamics Simulations of this compound on a Silica Surface

| Simulation Parameter | Value | Description |

| Surface Coverage | Data not available | Number of silane molecules per unit area of the substrate. |

| Tilt Angle of Alkyl Chain | Data not available | Average angle of the mercaptomethyl group relative to the surface normal. |

| Interfacial Binding Energy | Data not available | Strength of the interaction between the silane layer and the substrate. |

| Diffusion Coefficient | Data not available | Mobility of the silane molecules on the surface before covalent bonding. |

This table is a representation of the kind of data that specific MD simulations would provide. The values are placeholders and not based on published research.

Future Research Trajectories and Emerging Paradigms for Mercaptomethylmethyldiethoxysilane

Design and Synthesis of Novel Mercaptosilane Architectures with Tailored Functionalities

The future of mercaptomethylmethyldiethoxysilane lies in the ability to create new molecular structures with precisely controlled properties. This involves moving beyond simple molecules to more complex, tailored architectures.

A significant area of research is the development of bifunctional and multifunctional mercaptosilanes. These molecules are designed to have specific and distinct reactive sites, allowing for controlled and selective chemical reactions. For instance, a general strategy has been reported for encapsulating metal clusters within zeolites during their hydrothermal crystallization using bifunctional (3-mercaptopropyl)trimethoxysilane (B106455) ligands. nih.govberkeley.edu The mercapto (-SH) group interacts with metal centers, while the alkoxysilane groups form covalent bonds with the zeolite framework, effectively creating a ship-in-a-bottle synthesis of catalysts. nih.govberkeley.edu This approach can be extended to this compound to create novel catalytic systems with high selectivity and stability. nih.govberkeley.edu

"Thiol-ene" and "thiol-X" click chemistry reactions are emerging as powerful tools for constructing advanced polymer architectures. brb-international.comresearchgate.netusm.edu These reactions are highly efficient, often proceeding under mild conditions with high yields and minimal byproducts. For this compound, the thiol group can readily participate in these reactions, allowing for its incorporation into a wide variety of polymer backbones and networks. This opens up possibilities for creating materials with precisely defined properties, such as tailored refractive indices, thermal stability, and mechanical strength. Future research will likely focus on developing a broader range of "thiol-X" reactions compatible with mercaptosilanes to expand the library of accessible polymer structures. usm.edu

Furthermore, advancements in catalyst design are enabling more efficient and selective synthesis of organosilanes. organic-chemistry.org Transition-metal-free methods, such as those using alkoxide bases, are being developed for the synthesis of organosilanes from readily available starting materials. nih.gov These methods offer a more sustainable and cost-effective route to novel mercaptosilane architectures.

| Research Focus | Key Methodologies | Potential Outcomes |

| Bifunctional Mercaptosilanes | Ligand-assisted encapsulation of metal clusters | Novel, highly selective, and stable catalysts |

| "Thiol-X" Click Chemistry | Radical-mediated thiol-ene coupling, base-catalyzed thiol-isocyanate reactions | Advanced polymers with precisely controlled properties |

| Catalyst Development | Transition-metal-free synthesis, novel catalyst systems | More sustainable and cost-effective synthesis of mercaptosilanes |

Exploration of Smart and Responsive Materials Incorporating Thiol-Silane Motifs

A major frontier in materials science is the development of "smart" materials that can respond to external stimuli. The incorporation of thiol-silane motifs, such as those from this compound, is a promising strategy for creating such responsive materials. rsc.orgpsu.edursc.org

The thiol group is redox-active and can undergo reversible thiol-disulfide exchange. mdpi.comnih.gov This dynamic covalent chemistry can be harnessed to create materials that change their properties in response to changes in the redox environment. For example, a polymer network crosslinked with disulfide bonds derived from mercaptosilanes could be designed to degrade or soften in the presence of a reducing agent and potentially re-form upon oxidation. This has significant implications for applications such as controlled drug delivery, where a drug could be released in the specific reducing environment of a target cell. nih.gov

The thiol group can also participate in other dynamic covalent reactions, leading to materials that are responsive to stimuli such as pH or light. By combining the reactivity of the thiol group with the properties of the silane (B1218182), researchers can design materials with multi-stimuli responsiveness. mdpi.com For instance, a material could be designed to respond to both a change in pH and the presence of a specific biomolecule, leading to highly specific and targeted behavior.

The development of covalent adaptable networks (CANs) is another exciting area. usm.edu These materials behave like traditional thermosets at operating temperatures but can be reprocessed and reshaped at elevated temperatures due to the presence of dynamic covalent bonds. Incorporating this compound into CANs via its thiol group could lead to reprocessable materials with the excellent adhesive and coupling properties of silanes. usm.edu

| Stimulus | Responsive Mechanism | Potential Application |

| Redox | Reversible thiol-disulfide exchange | Controlled drug delivery, self-healing materials |

| pH | pH-sensitive cleavage/formation of bonds | Biosensors, targeted delivery systems |

| Light | Photo-triggered thiol-ene/thiol-yne reactions | Photo-patternable materials, on-demand degradation |

| Temperature | Dynamic covalent bond exchange in CANs | Reprocessable thermosets, smart adhesives |

Advancements in In-situ and Operando Characterization Techniques for Dynamic Systems

To fully understand and optimize the performance of materials containing this compound, it is crucial to study their behavior under real-world operating conditions. This is where in-situ and operando characterization techniques become invaluable. nih.govacs.orgnih.gov These methods allow researchers to observe the chemical and physical changes in a material as they happen, providing critical insights into reaction mechanisms, degradation pathways, and structure-property relationships. nih.govrsc.org

For materials incorporating this compound, techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy can be used to monitor the reactions of the thiol and ethoxy groups in real-time. researchgate.netresearchgate.net This is particularly important for studying the curing process of adhesives and coatings, the dynamics of thiol-disulfide exchange in responsive materials, and the interaction of the silane with inorganic surfaces.

Advanced X-ray and neutron scattering techniques, often available at synchrotron and neutron sources, offer powerful tools for probing the structure of these materials at various length scales. gatech.edu For example, in-situ grazing-incidence wide-angle X-ray scattering (GIWAXS) can reveal changes in the molecular packing and orientation of silane layers on a surface during a chemical process. gatech.edu In-situ small-angle X-ray scattering (SAXS) can provide information on the evolution of nanoparticle-polymer composites where this compound is used as a coupling agent.

The combination of multiple in-situ techniques, known as multimodal characterization, is a growing trend that provides a more complete picture of complex systems. acs.org For instance, simultaneously performing electrochemical measurements and spectroscopic analysis on a corrosion-resistant coating containing this compound can directly correlate the material's chemical changes with its protective performance.

| Technique | Information Gained | Application Example |

| In-situ FTIR/Raman Spectroscopy | Real-time monitoring of chemical bond changes | Studying the curing kinetics of a silane-based adhesive |

| In-situ GIWAXS/SAXS | Evolution of molecular structure and morphology | Observing the self-assembly of mercaptosilane monolayers |

| Operando Electrochemical-Spectroscopy | Correlation of chemical changes with performance | Investigating the degradation mechanism of a corrosion-resistant coating |

Sustainable and Green Chemistry Approaches in Mercaptosilane Synthesis and Application

The principles of green chemistry are increasingly guiding the development of new chemical processes, and the synthesis and application of mercaptosilanes are no exception. rsc.orgresearchgate.netnih.gov Future research will focus on developing more environmentally friendly and sustainable methods throughout the lifecycle of this compound.

One key area is the use of renewable feedstocks. nih.gov While currently derived from petrochemical sources, research into bio-based routes for producing the building blocks of organosilanes is an important long-term goal.

The development of greener synthetic routes is another major focus. This includes the use of less hazardous solvents, or even solvent-free reaction conditions. mdpi.com Microwave-assisted synthesis, for example, can often accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. researchgate.net The use of catalysts that are more abundant, less toxic, and recyclable is also a critical aspect of green synthesis. nih.gov For instance, the development of efficient iron- or copper-based catalysts for hydrosilylation reactions offers a more sustainable alternative to precious metal catalysts like platinum. organic-chemistry.org

In terms of applications, the design of mercaptosilane-based materials that are recyclable or biodegradable at the end of their life is a significant challenge. The incorporation of cleavable linkages within the polymer backbone, for example, could allow for the controlled degradation of the material and the potential recovery of valuable components. usm.edu Furthermore, the use of this compound in applications that contribute to sustainability, such as in coatings that improve energy efficiency or in materials for water purification, represents a growing area of research. brb-international.com

| Green Chemistry Principle | Application to Mercaptosilanes | Research Goal |

| Use of Renewable Feedstocks | Synthesis from bio-based sources | Reduce reliance on fossil fuels |

| Safer Solvents and Auxiliaries | Use of water, supercritical CO2, or solvent-free conditions | Minimize environmental impact of synthesis |

| Catalysis | Development of earth-abundant metal catalysts | Reduce cost and toxicity of synthetic methods |

| Design for Degradation | Incorporation of cleavable linkages in polymers | Create recyclable or biodegradable materials |

Q & A

Q. How can researchers address ethical concerns in reporting negative results (e.g., failed adhesion tests) for this compound?

- Methodological Answer : Publish in journals emphasizing reproducibility (e.g., Journal of Negative Results). Detail failure modes (e.g., poor surface pretreatment) and statistical power calculations to guide future studies. Cite COPE (Committee on Publication Ethics) guidelines to uphold accountability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.